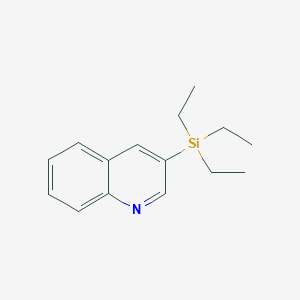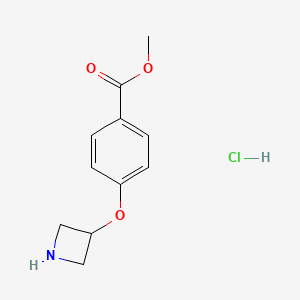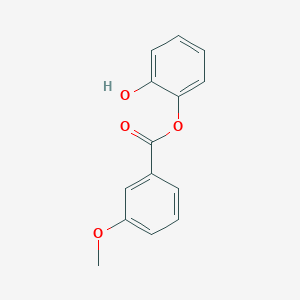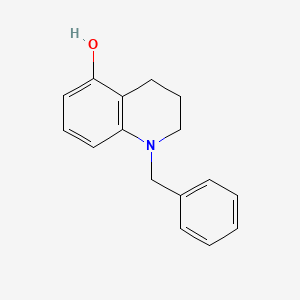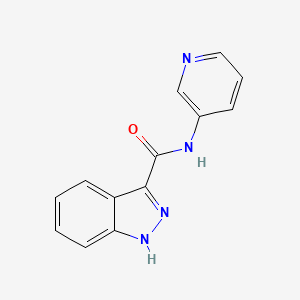
Ethyl 4-(pyrimidin-2-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(pyrimidin-2-ylamino)benzoate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring attached to an ethyl ester of 4-aminobenzoic acid. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyrimidin-2-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyrimidine derivatives under specific conditions. One common method involves the refluxing of 4-aminobenzoic acid with pyrimidine-2-amine in the presence of an appropriate solvent such as ethanol. The reaction mixture is then concentrated and purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(pyrimidin-2-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(pyrimidin-2-ylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively bind to retinoid X receptor alpha (RXRα), leading to the modulation of RXRα-dependent transcriptional activities. This interaction can induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase .
Comparación Con Compuestos Similares
Ethyl 4-(pyrimidin-2-ylamino)benzoate can be compared with other pyrimidine derivatives such as:
- Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate
- 4-(pyrimidin-2-ylamino)benzoic acid
- (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide
These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific interaction with RXRα and its potential therapeutic applications in cancer treatment .
Propiedades
Número CAS |
959928-89-3 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
ethyl 4-(pyrimidin-2-ylamino)benzoate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12(17)10-4-6-11(7-5-10)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16) |
Clave InChI |
QZNMTAJPWIVICE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



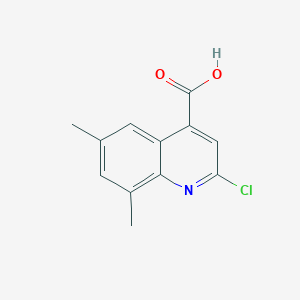
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)


